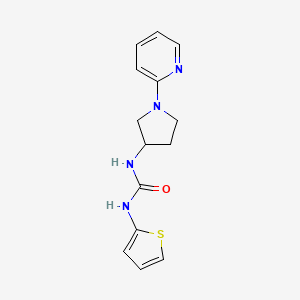

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLZRCJILZBHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate through a cyclization reaction of appropriate precursors.

Attachment of Pyridine Ring: The pyridine ring is then introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a pyridine derivative.

Formation of Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide reagent in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, pyrrolidine, or thiophene rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions vary depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-{(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea ()

- Substituents : A 2-bromophenyl group replaces the thiophen-2-yl moiety, and the pyridin-2-yl ring is substituted with a trifluoromethyl group.

- The trifluoromethyl group enhances metabolic stability and lipophilicity (ClogP ≈ 3.5 estimated) .

- Stereochemistry : The (3R)-pyrrolidine configuration may confer selectivity in binding interactions, a feature absent in the target compound due to lack of stereochemical data .

1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea ()

- Substituents : A pyridazine ring replaces the pyridine-pyrrolidine system, linked via a phenyl group.

- The absence of a pyrrolidine ring may limit conformational flexibility critical for target engagement .

Urea Derivatives with Thiophene Moieties

1-(4-Methoxybenzyl)-3-(4-(thiophen-2-yl)pyridin-2-yl)urea (Compound 61, )

- Substituents : A 4-methoxybenzyl group replaces the pyrrolidine-pyridine system.

- Key Differences :

4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol ()

- Core Structure : Pyrimidine replaces urea, with thiophene retained.

- kinase inhibition). Thiourea analogues (e.g., pyrimidin-2-thiol) may exhibit altered redox properties .

Ureas with Varied Aromatic Substitutions

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n, )

- Substituents : Chloro-trifluoromethylphenyl and pyridinylmethylthio groups.

- Key Differences: The thioether linkage and methyl groups may enhance metabolic stability but reduce solubility.

1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (Compound 5f, )

- Substituents: Difluorophenyl and trimethoxyphenoxy-pyridinyl groups.

- Key Differences: Fluorine atoms improve bioavailability and blood-brain barrier penetration. Trimethoxyphenoxy group may confer tubulin polymerization inhibition, diverging from the target compound’s putative kinase-targeting role .

Physicochemical and Pharmacokinetic Comparisons

*Estimated from molecular formulas.

Key Research Findings and Trends

- Thiophene vs. Phenyl : Thiophen-2-yl (target compound, ) enhances π-π interactions in hydrophobic pockets compared to phenyl analogues (), but may reduce metabolic stability due to sulfur oxidation .

- Pyridine Positioning : Pyridin-2-yl (target compound, ) vs. pyridin-3-yl () alters hydrogen-bonding networks and steric fit in kinase ATP-binding pockets .

- Stereochemical Impact : The (3R)-pyrrolidine configuration in highlights the role of chirality in optimizing binding affinity, a variable unexplored for the target compound .

Biological Activity

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea, also known by its CAS number 1705882-04-7, has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound incorporates a pyridine ring, a pyrrolidine moiety, and a thiophene ring linked through a urea functional group, which contributes to its diverse pharmacological properties.

Structural Overview

The structural formula of the compound can be represented as follows:

This composition indicates the presence of nitrogen and sulfur atoms, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate ion channels, particularly as an inhibitor of the IKur current, which plays a critical role in cardiac action potentials. The compound exhibits selectivity for this channel while showing minimal interaction with hERG (human Ether-à-go-go-related gene) potassium channels, Na+, and Ca2+ channels, making it a promising candidate for cardiovascular therapeutics.

1. Cardiovascular Effects

Research indicates that this compound may serve as a therapeutic agent in managing cardiac conditions by selectively inhibiting ion currents without affecting other critical cardiac channels. Its ability to influence cardiac action potentials suggests potential applications in arrhythmia treatments.

2. Anti-inflammatory Properties

Studies have demonstrated that this compound may also modulate inflammatory pathways. It has been reported to trigger pro-inflammatory cytokine release in endothelial cells and atrial tissues, indicating its possible role in treating inflammatory diseases.

3. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Urea derivatives have been widely studied for their ability to inhibit various cancer cell lines, and preliminary data indicate that this compound may exhibit similar activities .

Case Studies and Research Findings

Several studies have explored the biological activity of urea derivatives similar to this compound:

These findings highlight the potential of urea derivatives in various therapeutic contexts.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Intermediate : Cyclization reactions are employed to synthesize the pyrrolidine intermediate.

- Attachment of Pyridine Ring : A nucleophilic substitution reaction introduces the pyridine ring.

- Formation of Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbodiimide reagent to form the urea linkage.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyridinyl-pyrrolidine and thiophenyl urea precursors. Key steps include:

- Use of coupling agents like trifluorophosphine or carbodiimides (e.g., DCC) in anhydrous DCM or THF .

- Optimization of reaction conditions (e.g., temperature, stoichiometry) to improve yields, as seen in analogous urea derivatives with yields ranging from 40–63% .

- Purification via column chromatography followed by recrystallization to ensure purity (>95% by NMR and HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and thiophene protons (δ 6.5–7.5 ppm). Compare with literature data for similar urea compounds .

- ESI-HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .

- X-ray crystallography (if crystalline): Use SHELX software for structure refinement, as demonstrated for thiourea analogs .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C for stable urea analogs) .

- Store under inert atmosphere at –20°C to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. What strategies are recommended for optimizing the biological activity of this compound in kinase inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or thiophene rings. For example:

- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine to enhance binding to kinase ATP pockets .

- Replace thiophene with isosteric moieties (e.g., oxadiazole) to improve metabolic stability .

- In vitro assays : Use TRKA kinase inhibition assays (IC50 determination) with ATP competition protocols, as described for structurally related inhibitors .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., TRKA kinase, PDB: 6KCC). Focus on hydrogen bonding between the urea moiety and kinase backbone .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp 753 in TRKA) .

Q. How should researchers resolve discrepancies in biological activity data across different experimental setups?

- Methodological Answer :

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (1–2 hours) .

- Control Compounds : Include reference inhibitors (e.g., PF-06465469 for phosphatase studies) to validate assay conditions .

- Statistical Analysis : Use ANOVA to compare IC50 values across replicates and identify outliers due to solvent effects (e.g., DMSO tolerance <1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.